molecular formula C9H7N3O2 B129419 8-Nitroisoquinolin-5-amine CAS No. 156901-58-5

8-Nitroisoquinolin-5-amine

Cat. No.: B129419
CAS No.: 156901-58-5
M. Wt: 189.17 g/mol
InChI Key: QKGFZLNYZKMJBQ-UHFFFAOYSA-N
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Description

8-Nitroisoquinolin-5-amine is a chemical compound with the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol It is characterized by the presence of a nitro group at the 8th position and an amine group at the 5th position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroisoquinolin-5-amine typically involves the nitration of isoquinoline derivatives followed by amination. One common method is the oxidative nucleophilic substitution of hydrogen (ONSH) in 5-nitroisoquinoline . This reaction can be carried out under metal-catalyst-free conditions, making it an efficient and environmentally friendly approach. The reaction conditions often involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloroethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Nitroisoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4).

    Reducing Agents: Hydrazine hydrate, palladium on carbon (Pd/C).

    Solvents: Dichloroethane, ethanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-Nitroisoquinolin-5-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as a ligand, binding to specific proteins and modulating their activity . The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s effects are mediated through its ability to form reactive species and interact with nucleophiles .

Comparison with Similar Compounds

Properties

IUPAC Name

8-nitroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGFZLNYZKMJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429081
Record name 8-nitroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156901-58-5
Record name 8-nitroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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